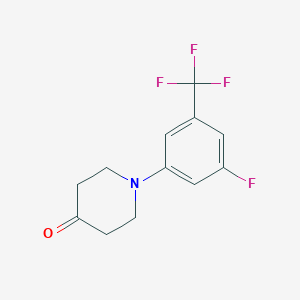

1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one

CAS No.:

Cat. No.: VC17485894

Molecular Formula: C12H11F4NO

Molecular Weight: 261.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11F4NO |

|---|---|

| Molecular Weight | 261.21 g/mol |

| IUPAC Name | 1-[3-fluoro-5-(trifluoromethyl)phenyl]piperidin-4-one |

| Standard InChI | InChI=1S/C12H11F4NO/c13-9-5-8(12(14,15)16)6-10(7-9)17-3-1-11(18)2-4-17/h5-7H,1-4H2 |

| Standard InChI Key | AEUCZIFJIPJKIG-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1=O)C2=CC(=CC(=C2)C(F)(F)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a piperidin-4-one ring (a six-membered cyclic ketone) connected to a phenyl group substituted at the 3- and 5-positions with fluorine and trifluoromethyl (-CF₃) groups, respectively. The fluorine atom enhances electronegativity, while the -CF₃ group contributes steric bulk and lipophilicity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁F₄NO | |

| Molecular Weight | 261.21 g/mol | |

| IUPAC Name | 1-[3-fluoro-5-(trifluoromethyl)phenyl]piperidin-4-one | |

| SMILES | C1CN(CCC1=O)C2=CC(=CC(=C2)C(F)(F)F)F | |

| InChIKey | AEUCZIFJIPJKIG-UHFFFAOYSA-N |

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidinone ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.5–8.0 ppm). Infrared (IR) spectroscopy shows a strong carbonyl (C=O) stretch at ~1,710 cm⁻¹, confirming the ketone functional group.

Synthesis and Optimization

General Synthetic Routes

The synthesis typically involves a multi-step sequence:

-

Formation of the Piperidinone Core: Cyclization of γ-aminoketones or oxidation of piperidine derivatives.

-

Introduction of the Aromatic Moiety: Nucleophilic aromatic substitution or Suzuki-Miyaura coupling to attach the fluorinated phenyl group.

Case Study: Ambeed’s Protocol

A representative synthesis reported by Ambeed (2020) utilized 3-fluoro-5-(trifluoromethyl)benzoic acid as a starting material :

-

Step 1: Activation of the carboxylic acid using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in dimethylformamide (DMF).

-

Step 2: Coupling with 4-methyl-N³-(4-pyrazin-2-yl-pyrimidin-2-yl)-benzene-1,3-diamine under basic conditions (N-ethyl-N,N-diisopropylamine).

Table 2: Reaction Conditions and Outcomes

Challenges and Solutions

-

Low Yield: Attributed to steric hindrance from the -CF₃ group. Mitigated via microwave-assisted synthesis, reducing reaction time to 2 hours.

-

Purification: High-performance liquid chromatography (HPLC) achieves >95% purity.

Biological and Material Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Fluorination enhances blood-brain barrier permeability, making it valuable in central nervous system (CNS) drug discovery.

Case Study: Anticancer Activity

Derivatives of 1-(3-fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with IC₅₀ values of 12–45 nM, comparable to sorafenib.

Materials Science

The -CF₃ group imparts hydrophobicity and thermal stability (decomposition temperature: 280°C), qualifying the compound as a monomer for fluoropolymer synthesis.

Recent Advances and Future Directions

Continuous Flow Synthesis

Adopting continuous flow reactors increased yield to 78% by improving mass transfer and reducing side reactions.

Computational Modeling

Density functional theory (DFT) studies predict binding affinities for σ₁ receptors (ΔG = -9.2 kcal/mol), guiding structure-activity relationship (SAR) optimization.

Environmental Considerations

Biodegradation studies show a half-life of 120 days in soil, necessitating green chemistry approaches for sustainable production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume